

2-Bromo-5-chloro-4-(trifluoromethyl)aniline

molecular weight

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Compound of Interest

Compound Name: 2-Bromo-5-chloro-4-(trifluoromethyl)aniline

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An In-depth Technical Guide to **2-Bromo-5-chloro-4-(trifluoromethyl)aniline**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-5-chloro-4-(trifluoromethyl)aniline**, a halogenated aromatic amine of significant interest in medicinal chemistry and materials science. This document details its physicochemical properties, outlines a representative synthetic approach, and discusses its potential applications and biological relevance based on analogous structures.

Core Chemical Properties

2-Bromo-5-chloro-4-(trifluoromethyl)aniline is a polysubstituted aniline derivative. The presence of bromine, chlorine, and a trifluoromethyl group imparts unique electronic properties, metabolic stability, and reactivity, making it a valuable building block in organic synthesis.

Physicochemical Data

The key quantitative data for **2-Bromo-5-chloro-4-(trifluoromethyl)aniline** are summarized in the table below for easy reference.

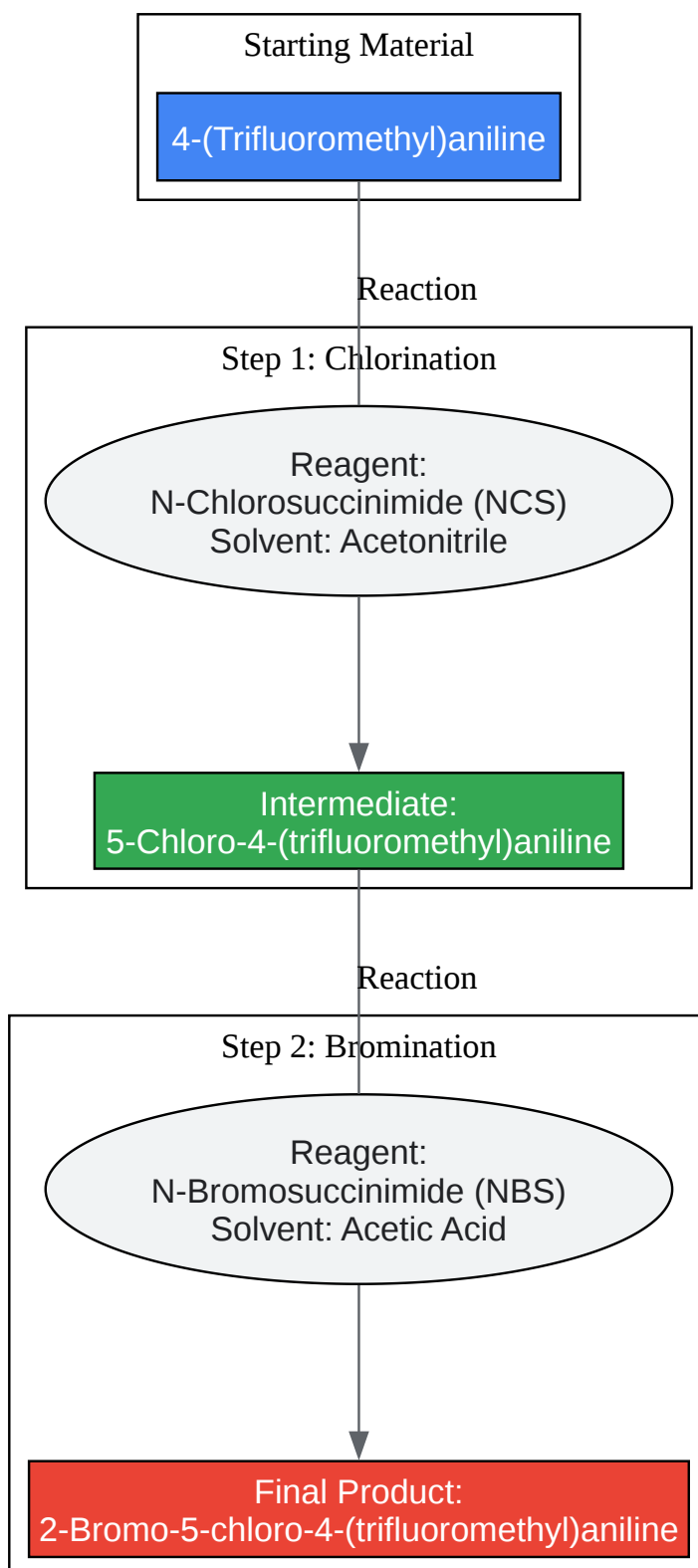
Property	Value	Reference(s)
Molecular Weight	274.47 g/mol	[1][2]
Molecular Formula	C ₇ H ₄ BrClF ₃ N	[1][2]
CAS Number	863111-48-2	[1]
Melting Point	31-33 °C	[3]
Boiling Point	263.4 ± 40.0 °C at 760 mmHg	[3]
Physical Form	Solid	[3]
Purity	Typically ≥95%	

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis for **2-Bromo-5-chloro-4-(trifluoromethyl)aniline** is not widely published, a general multi-step synthetic pathway can be proposed based on established organic chemistry principles for the functionalization of aniline derivatives. The following protocol is a representative methodology.

General Synthetic Workflow

The synthesis of polysubstituted anilines often involves a sequence of electrophilic aromatic substitution reactions, where the directing effects of the substituents are carefully considered. A plausible route to **2-Bromo-5-chloro-4-(trifluoromethyl)aniline** would start from a suitable trifluoromethylaniline precursor, followed by sequential halogenation.



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Caption: Generalized synthetic workflow for **2-Bromo-5-chloro-4-(trifluoromethyl)aniline**.

Representative Experimental Protocol: Electrophilic Bromination

This protocol describes a general method for the bromination of an aniline derivative, which is a key step in the proposed synthesis.

- **Dissolution:** Dissolve the aniline precursor (e.g., 5-Chloro-4-(trifluoromethyl)aniline) in a suitable solvent such as glacial acetic acid or a chlorinated solvent in a reaction flask.
- **Cooling:** Cool the solution in an ice bath to 0-5 °C to control the reaction's exothermicity.
- **Reagent Addition:** Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine in acetic acid, dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
- **Reaction Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- **Work-up:** Once the reaction is complete, pour the mixture into a beaker of ice water. Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the crude product.
- **Purification:** Collect the solid product by vacuum filtration, wash it with water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Applications and Biological Significance

Halogenated and trifluoromethyl-substituted anilines are crucial intermediates in the development of pharmaceuticals and agrochemicals.^[4] The substituents can significantly enhance biological activity, improve metabolic stability, and increase binding affinity to target proteins.

Role in Drug Discovery

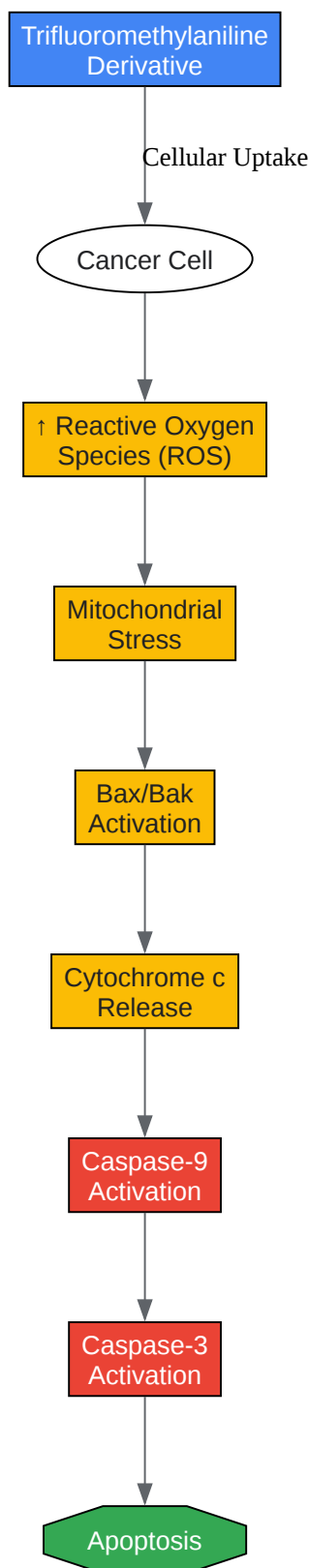
While specific biological activities for **2-Bromo-5-chloro-4-(trifluoromethyl)aniline** are not extensively documented, its structural motifs are present in molecules with known therapeutic

potential.

- **Anticancer Agents:** The trifluoromethyl group is a common feature in modern anticancer drugs, where it can enhance lipophilicity and metabolic stability.
- **Antimicrobial Agents:** The halogenated aniline scaffold is a known pharmacophore in various antimicrobial compounds.

Hypothetical Signaling Pathway

Many cytotoxic compounds used in cancer therapy function by inducing programmed cell death, or apoptosis. Based on the activity of structurally related compounds, it is plausible that **2-Bromo-5-chloro-4-(trifluoromethyl)aniline** or its derivatives could induce apoptosis through the intrinsic (mitochondrial) pathway.



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Caption: Hypothetical apoptotic pathway induced by a trifluoromethylaniline derivative.

This guide serves as a foundational resource for professionals engaged in research and development. The unique combination of functional groups on **2-Bromo-5-chloro-4-(trifluoromethyl)aniline** makes it a compound with considerable potential for the synthesis of novel, high-value molecules.

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